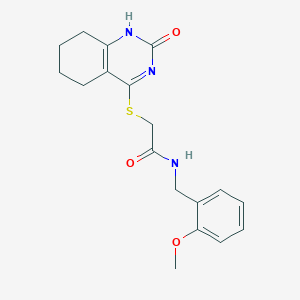

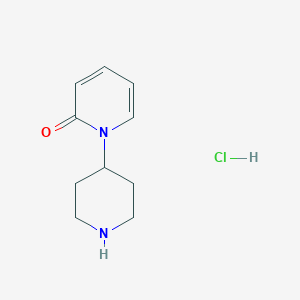

7-amino-4-(methoxymethyl)-6-methyl-2(1H)-quinolinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 7-amino-4-(methoxymethyl)-6-methyl-2(1H)-quinolinone is a derivative of quinolinone, a class of heterocyclic aromatic organic compounds. Quinolinones are known for their diverse pharmacological activities and serve as key intermediates in the synthesis of various therapeutic agents.

Synthesis Analysis

The synthesis of quinolinone derivatives often involves multi-component reactions that can yield a variety of functionalized compounds. For instance, the synthesis of 7-methoxy-2-(2-amino-4-thiazolyl)quinoline, a related compound, was achieved through a new process that eliminated the use of hazardous reagents like diazomethane, making the process safer and more practical . Similarly, the synthesis of ethyl 2-amino-6-methyl-5-oxo-4-aryl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate involved a three-component reaction using 4-hydroxy-1-methyl-2(1H)-quinolinone, aromatic aldehydes, and ethyl cyanoacetate, catalyzed by 4-dimethylaminopyridine (DMAP) in aqueous ethanol .

Molecular Structure Analysis

Quinolinone derivatives exhibit a wide range of molecular structures due to the versatility of the quinoline core. The presence of substituents like amino, methoxy, and methyl groups can significantly influence the chemical behavior and potential applications of these molecules. For example, the synthesis of 7-amino-4-trifluoromethyl-2-(1H)-quinolinone demonstrated its utility as an antenna molecule for europium luminescence, highlighting the importance of molecular structure in determining the compound's function .

Chemical Reactions Analysis

Quinolinone derivatives participate in various chemical reactions, including nucleophilic substitutions and multi-component reactions. The synthesis of 6-methoxy-N2,N2,N4,N4,N5,N5-hexamethylquinoline-2,4,5-triamine, a quinoline proton sponge, involved a reaction with dimethylamine solution in alcohol, followed by a reduction and subsequent methylation . These reactions showcase the reactivity of the methoxy and amino groups in quinolinone derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinolinone derivatives are influenced by their molecular structure. The introduction of substituents like trifluoromethyl groups can enhance the compound's electron-withdrawing capabilities, as seen in the synthesis of 7-amino-4-trifluoromethyl-2-(1H)-quinolinone . Additionally, the presence of methoxy and methyl groups can affect the solubility, stability, and overall reactivity of the compound, as evidenced by the synthesis of various quinolinone derivatives .

Scientific Research Applications

Novel Schiff Bases and Fluorescent Properties

Quinolinone derivatives have been synthesized and studied for their structural characteristics and fluorescent properties. A series of Schiff bases derived from quinolinone showed diverse orientations and non-covalent interactions in their crystal structures, influencing their fluorescent behaviors. One compound exhibited strong fluorescence intensity, indicating potential applications in material science for developing fluorescent materials (Trávníček, Buchtík, & Němec, 2014).

Antimicrobial Activity

Quinolinone-based compounds have been evaluated for their antimicrobial properties. A study synthesized pyranoquinoline derivatives and tested their antibacterial activity against various bacteria, highlighting moderate effectiveness, especially against Pseudomonas aeruginosa (Asghari, Ramezani, & Mohseni, 2014).

Anticancer Potential

Research into quinolinone derivatives has also explored their anticancer activities. These compounds' structural features have been linked to their inhibitory effects on cancer cell growth, suggesting a promising area for developing novel anticancer agents (Beker & Yıldırım, 2021).

Synthesis Techniques and Applications

Efficient synthesis methods for quinolinone derivatives enable the exploration of their biological and chemical properties. For instance, microwave-assisted synthesis has been applied to create quinoline alkaloids, offering a fast and convenient method for producing these compounds, which could have various biological activities (Nadaraj, Selvi, & Sasi, 2006).

Kinase Inhibition for Therapeutic Applications

Quinolinone carboxamides have been identified as potent inhibitors of ataxia telangiectasia mutated (ATM) kinase, demonstrating selectivity and bioavailability suitable for oral administration. This discovery opens new avenues for therapeutic interventions in diseases where ATM kinase plays a critical role (Degorce et al., 2016).

Safety And Hazards

properties

IUPAC Name |

7-amino-4-(methoxymethyl)-6-methyl-1H-quinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-7-3-9-8(6-16-2)4-12(15)14-11(9)5-10(7)13/h3-5H,6,13H2,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIICPNJMZBUWCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1N)NC(=O)C=C2COC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-amino-4-(methoxymethyl)-6-methyl-2(1H)-quinolinone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B2515946.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2515948.png)

![N-[cyano(cyclohexyl)methyl]-1-(2,2-difluoroethyl)piperidine-4-carboxamide](/img/structure/B2515949.png)

![5-{[4-(3-Cyclopropyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl]sulfonyl}-2-methoxybenzamide](/img/structure/B2515953.png)

![2-methoxy-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide](/img/structure/B2515955.png)

![4-[1-(5-Ethylfuran-2-carbonyl)piperidine-4-carbonyl]morpholine-3-carbonitrile](/img/structure/B2515959.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(m-tolyl)acetamide](/img/structure/B2515961.png)